molecular formula C9H8BrCl B6171978 1-bromo-7-chloro-2,3-dihydro-1H-indene CAS No. 2041259-17-8

1-bromo-7-chloro-2,3-dihydro-1H-indene

Cat. No.: B6171978
CAS No.: 2041259-17-8
M. Wt: 231.51 g/mol
InChI Key: LRMBFPBLLRVYBY-UHFFFAOYSA-N
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Description

1-Bromo-7-chloro-2,3-dihydro-1H-indene (CAS 2041259-17-8 ) is a high-purity halogenated dihydroindene derivative of interest in advanced chemical synthesis and pharmaceutical research. With the molecular formula C9H8BrCl and a molecular weight of 231.51 g/mol , this compound serves as a versatile synthetic building block. Its structure, featuring both bromo and chloro substituents on the fused-ring system, makes it a valuable intermediate for constructing more complex molecular architectures, particularly in medicinal chemistry for the development of new active compounds . The presence of distinct halogen atoms allows for selective functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling efficient carbon-carbon and carbon-heteroatom bond formation. This compound is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2041259-17-8

Molecular Formula

C9H8BrCl

Molecular Weight

231.51 g/mol

IUPAC Name

1-bromo-7-chloro-2,3-dihydro-1H-indene

InChI

InChI=1S/C9H8BrCl/c10-7-5-4-6-2-1-3-8(11)9(6)7/h1-3,7H,4-5H2

InChI Key

LRMBFPBLLRVYBY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1Br)C(=CC=C2)Cl

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Bromo 7 Chloro 2,3 Dihydro 1h Indene and Its Precursors

Multi-Step Approaches to the Halogenated Indane Core

The construction of the 1-bromo-7-chloro-2,3-dihydro-1H-indene molecule is not a trivial single-step process but rather relies on a carefully planned sequence of reactions. The key is to build the 2,3-dihydro-1H-indene (indane) framework while ensuring the correct placement of the chloro and bromo substituents at the C7 and C1 positions, respectively. This is generally achieved by first preparing a chlorinated indane precursor, which is then subjected to a specific bromination reaction.

The introduction of two different halogens at specific, non-equivalent positions on the indane ring system demands regioselective chemical methods. The strategy for synthesizing this compound hinges on installing the chlorine atom on the aromatic ring prior to the final bromination step at the benzylic position.

Regioselective halogenation is paramount in the synthesis of asymmetrically substituted indanes like this compound. The synthetic route typically begins with the preparation of a 7-chloro-1-indanone (B108033) intermediate. researchgate.net This approach strategically places the chlorine atom at the desired C7 position of the aromatic nucleus. Subsequent chemical transformations on this indanone, including reduction of the ketone and final bromination, allow for the specific introduction of the bromine atom at the C1 position.

Direct halogenation of the unsubstituted indane or 1-indanone (B140024) presents significant regioselectivity challenges, often leading to a mixture of products. Therefore, building the indane skeleton from a pre-halogenated precursor is a more controlled and efficient strategy. For instance, the cyclization of a substituted phenylpropanoic acid or its corresponding acid chloride is a common method to produce regioselectively substituted indanones. beilstein-journals.orgresearchgate.net In the case of 7-chloro-1-indanone, this involves starting with a precursor that already contains a chlorine atom at the position that will become C7 of the indane ring. researchgate.net

The installation of the chlorine atom at the C7 position of the indane ring is typically achieved not by direct chlorination of indane, but by constructing the indane ring from an already chlorinated aromatic precursor. This is a key strategic decision to ensure the correct regiochemistry. The synthesis of 7-chloro-1-indanone, a crucial precursor, can be accomplished through an intramolecular Friedel-Crafts acylation. researchgate.netbeilstein-journals.org This reaction involves a substituted 3-phenylpropanoyl chloride, where the phenyl group is chlorinated at the ortho position relative to the propyl chain.

The general mechanism of electrophilic aromatic halogenation involves the generation of a potent electrophile (e.g., Cl⁺) from a halogen source, often activated by a Lewis acid catalyst like AlCl₃ or FeCl₃. organicchemistrytutor.comwikipedia.org The aromatic ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. organicchemistrytutor.comyoutube.com A base then removes a proton from the carbon bearing the new substituent, restoring the ring's aromaticity. organicchemistrytutor.comyoutube.com In the context of synthesizing 7-chloro-1-indanone via cyclization, the electrophilic substitution is intramolecular, where the acylium ion generated from the propanoyl chloride chain is attacked by the ortho-chlorinated benzene (B151609) ring. researchgate.netresearchgate.net

Catalyst SystemChlorinating AgentSubstrate TypeKey Features
Lewis Acids (e.g., AlCl₃, FeCl₃) Cl₂Less reactive benzene derivativesForms a highly electrophilic complex with chlorine, essential for activating the halogen. wikipedia.org
[Ag]₂[B₁₂Cl₁₂] Iodobenzene dichloride (PhICl₂)ArenesSilver salt with a weakly coordinating anion activates PhICl₂ for chlorination at room temperature. chemistryviews.org
Sandmeyer Reaction CuCl / H⁺7-Amino-1-indanoneA traditional method to convert an amino group into a chloro substituent, providing 7-chloro-1-indanone in high yield (86%). researchgate.net

This table presents various methods for electrophilic chlorination of aromatic compounds, including a specific method used for synthesizing a key precursor.

With 7-chloro-2,3-dihydro-1H-indene as the substrate (obtainable from the reduction of 7-chloro-1-indanone), the final step is the introduction of a bromine atom at the C1 position. This position is benzylic, meaning it is adjacent to the aromatic ring, which makes it particularly susceptible to radical halogenation.

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light, is the standard method for selective bromination of benzylic C-H bonds. wikipedia.org The reaction proceeds via a free-radical chain mechanism:

Initiation: The radical initiator generates a small number of bromine radicals from NBS. youtube.com

Propagation: A bromine radical abstracts a hydrogen atom from the C1 position of 7-chloro-2,3-dihydro-1H-indene. This step is highly selective because the resulting benzylic radical is stabilized by resonance with the aromatic ring. This radical then reacts with another molecule of NBS to form the 1-bromo product and a succinimidyl radical, which continues the chain. wikipedia.orgmasterorganicchemistry.com

Termination: The reaction ceases when radicals combine with each other. youtube.com

The high selectivity of bromination for the most stable radical position (tertiary > secondary > benzylic/allylic > primary) makes this method ideal for targeting the C1 position of the indane skeleton, affording this compound. youtube.comyoutube.com

ReagentInitiatorSolventKey Features
N-Bromosuccinimide (NBS) AIBN or Benzoyl PeroxideAnhydrous CCl₄Standard conditions for selective allylic and benzylic bromination; proceeds via a radical mechanism. wikipedia.org
N-Bromosuccinimide (NBS) Light (hν)Alkanes/AromaticsLight can be used as a radical initiator instead of chemical initiators. youtube.com

This table outlines common conditions for radical bromination of benzylic positions.

The formation of the five-membered ring of the indane system is a critical step in the synthesis. Friedel-Crafts type cyclizations are among the most powerful and widely used methods for this transformation, allowing for the construction of the indanone precursor from acyclic starting materials. beilstein-journals.orgresearchgate.netnih.gov

A robust method for preparing gram quantities of 7-halo-1-indanones involves the intramolecular Friedel-Crafts cyclization of 3-chloro-1-(2-halophenyl)propan-1-one. researchgate.net This strategy is particularly effective for synthesizing 7-chloro-1-indanone, the direct precursor to the indane core of the target molecule.

The process starts with a 2-chlorosubstituted aromatic compound which is first acylated with 3-chloropropanoyl chloride (a Friedel-Crafts acylation) to yield a 1-(2-chlorophenyl)-3-chloropropan-1-one derivative. This intermediate is then subjected to a second, intramolecular Friedel-Crafts reaction. In the presence of a strong Lewis acid like aluminum chloride (AlCl₃), the carbon-chlorine bond at the end of the propyl chain is polarized or forms a carbocation, which then acts as an electrophile. The adjacent chlorinated aromatic ring performs a nucleophilic attack to close the five-membered ring, forming the indanone product after rearomatization. beilstein-journals.orgresearchgate.net This two-step acylation/alkylation sequence can sometimes be performed in a one-pot process. researchgate.net

Starting MaterialCatalystProductYieldReference
3-chloro-1-(2-halophenyl)propan-1-oneAlCl₃7-halo-1-indanoneGram quantity researchgate.net
3-Arylpropionic acidsTb(OTf)₃Substituted 1-indanonesGood yields researchgate.net
Substituted benzoyl chloride and ethyleneAlCl₃Substituted 1-indanonesScalable, one-pot process researchgate.net

This table summarizes various Friedel-Crafts type cyclization reactions used to synthesize indanone scaffolds.

Cyclization Reactions for Constructing the 2,3-Dihydro-1H-indene Framework

Palladium-Catalyzed Annulation and Carbocyclization Strategies

Palladium catalysis offers a powerful tool for the construction of the indene (B144670) scaffold through annulation and carbocyclization reactions. These methods often involve the formation of new carbon-carbon bonds to close a five-membered ring onto an existing aromatic system.

One common strategy is the palladium-catalyzed cyclization of 1,6-enynes. sioc-journal.cn This approach is highly atom-economical and can be initiated by various nucleopalladation pathways, including hydropalladation, carbopalladation, halopalladation, and oxypalladation. sioc-journal.cn The specific pathway and resulting product can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, palladium-catalyzed oxidative carbocyclization of enallenes has been shown to selectively form cyclobutene (B1205218) derivatives or fully-substituted alkenylboron compounds depending on the additives used. researchgate.net The use of palladium(II) catalysts in combination with a Brønsted acid co-catalyst can lead to enantioselective oxidative carbocyclization–borylation of enallenes. researchgate.net

Furthermore, palladium-catalyzed regiodivergent carbocyclization of dienallenes and trienallenes provides a route to substituted cyclohexenes and cyclobutenes, demonstrating the versatility of palladium in controlling ring size. nih.gov While not directly forming an indene, these methods highlight the potential for palladium to mediate complex carbocyclizations that could be adapted for indene synthesis. The mechanism often involves a C-H bond cleavage, carbocyclization, and subsequent trapping of the palladium intermediate. nih.gov The Suzuki coupling, a palladium-catalyzed cross-coupling reaction, has been effectively used to synthesize 4-aryl-substituted 2-methyl-1H-indanones, which are precursors to indenes. semanticscholar.org This ligand-free approach demonstrates high efficiency and can be performed with very low catalyst loadings. semanticscholar.org

A proposed catalytic cycle for a regiodivergent carbocyclization is presented below, illustrating the general steps involved in such palladium-catalyzed transformations.

Table 1: Proposed Catalytic Cycle for Regiodivergent Carbocyclization

StepIntermediateDescription
1Int-1Coordination of the substrate to the palladium catalyst, triggering a C-H bond cleavage.
2Int-2Formation of a dienyl complex.
3Int-3Ligand exchange leading to an olefin switch.
4Int-4Carbocyclization to form the ring structure.
5ProductTrapping of the intermediate to yield the final product.

This table is a generalized representation based on a proposed mechanism for cyclohexene (B86901) synthesis and may not directly correspond to the synthesis of this compound. nih.gov

Stereoselective Synthesis of this compound

Controlling the stereochemistry at the C1 position of the indene core is a critical aspect of synthesizing specific enantiomers or diastereomers of this compound.

Optimization of Synthetic Pathways

The development of an efficient and practical synthesis for this compound requires careful optimization of the entire synthetic route. This includes maximizing the yield of each step while minimizing the formation of unwanted side products, embracing greener chemical practices, and ensuring the scalability of the process for research needs.

Yield Enhancement and Side-Product Minimization

A key precursor for the synthesis of the target molecule is 7-chloro-2,3-dihydro-1H-inden-1-one. This intermediate is typically prepared via an intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid derivative. nih.govbeilstein-journals.org The yield of this cyclization can be sensitive to the choice of catalyst and reaction conditions. Traditional Lewis acids like aluminum chloride can lead to side reactions and purification challenges. The use of alternative catalysts such as metal triflates or niobium pentachloride can offer milder reaction conditions and improved yields. beilstein-journals.orgnih.gov

Subsequent reduction of the indanone to the corresponding alcohol and the final bromination step also require optimization. For instance, in the synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, the direct bromination of the aminoindazole precursor led to the undesired regioisomer as the major product. nih.govchemrxiv.org A revised strategy involving regioselective bromination prior to the heterocycle formation significantly improved the yield of the desired product. nih.govchemrxiv.org A similar strategic approach should be considered for the synthesis of this compound to minimize byproduct formation.

Scalable Synthesis Protocols for Research Applications

The ability to produce sufficient quantities of this compound is crucial for its evaluation in various research applications. Therefore, the developed synthetic route must be scalable. A one-pot process for the preparation of 1-indanones from benzoic acids has been described, which combines three steps and is scalable, making it a cost-effective manufacturing process. nih.gov Similarly, a practical, hundred-gram scale synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been reported without the need for chromatographic purification, demonstrating the potential for scalable production of related halogenated heterocycles. nih.govchemrxiv.org

Adopting continuous flow technologies for key steps like the Friedel-Crafts acylation or the bromination could also enhance scalability, safety, and efficiency. Flow chemistry allows for better control over reaction parameters and can lead to higher yields and purities compared to batch processes.

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 7 Chloro 2,3 Dihydro 1h Indene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For 1-bromo-7-chloro-2,3-dihydro-1H-indene, a complete assignment requires a suite of one-dimensional and two-dimensional NMR experiments.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Aromatic Region: The protons on the benzene (B151609) ring (H-4, H-5, and H-6) are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to the substitution pattern, they would likely exhibit a complex splitting pattern. For instance, H-6 would be a doublet of doublets, coupled to both H-5 and H-4 (if coupling is resolved). H-4 and H-5 would also show splitting from their neighbors.

Benzylic and Aliphatic Region:

The proton at the C-1 position (H-1), being attached to a carbon bearing a bromine atom, is expected to be significantly downfield, likely appearing as a triplet or a doublet of doublets depending on the coupling constants with the C-2 protons.

The protons on the C-2 and C-3 positions form a more complex system. The C-2 protons are diastereotopic and would appear as two separate multiplets. The C-3 protons, adjacent to the aromatic ring, would also give rise to a multiplet. These signals would be found in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-1 Downfield (e.g., 5.0-5.5) dd or t J(H1-H2a), J(H1-H2b)
H-2a/H-2b Mid-range (e.g., 2.0-3.0) m J(H2a-H2b), J(H2a-H1), J(H2a-H3), etc.
H-3a/H-3b Upfield (e.g., 2.5-3.5) m J(H3a-H3b), J(H3a-H2), etc.
H-4 Aromatic (e.g., 7.0-7.3) d or dd J(H4-H5)
H-5 Aromatic (e.g., 7.0-7.3) t or dd J(H5-H4), J(H5-H6)

Note: This table is predictive and not based on experimental data.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms.

Aromatic Carbons: Six signals would appear in the aromatic region (typically δ 120-150 ppm). The carbons directly attached to the chlorine (C-7) and the rest of the fused ring system (C-3a, C-7a) would have characteristic shifts influenced by the halogen and ring fusion.

Aliphatic Carbons:

The carbon bearing the bromine atom (C-1) would be found in the upfield region for sp³ carbons, significantly influenced by the heavy atom effect.

The C-2 and C-3 carbons would also appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (δ, ppm)
C-1 40-50
C-2 30-40
C-3 30-40
C-3a 140-150
C-4 125-135
C-5 125-135
C-6 120-130
C-7 130-140

Note: This table is predictive and not based on experimental data.

2D NMR experiments are essential to unambiguously assign all proton and carbon signals and confirm the molecular structure. nih.govsemanticscholar.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). chemsrc.com It would be used to establish the connectivity within the five-membered ring (H-1 through H-2 to H-3) and within the aromatic ring (H-4 to H-5 to H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. chemsrc.com It allows for the definitive assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. chemsrc.com It is crucial for piecing together the entire molecular framework, for example, by showing correlations from the H-1 proton to aromatic carbons C-7a and C-6, or from the C-3 protons to the aromatic carbon C-3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for confirming stereochemistry and the spatial arrangement of substituents. For instance, a NOESY spectrum could show through-space correlations between the H-1 proton and the H-6 aromatic proton, confirming their proximity in the folded indane structure. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural clues based on how the molecule fragments.

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact molecular formula. For this compound, the molecular formula is C₉H₈BrCl. chembeez.com The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion peak. The most abundant peaks would correspond to [C₉H₈⁷⁹Br³⁵Cl]⁺ and [C₉H₈⁸¹Br³⁵Cl]⁺, with smaller peaks for the other isotopic combinations. HRMS can distinguish these and confirm the elemental composition against the calculated exact masses.

Table 3: Predicted HRMS Molecular Ion Cluster

Ion Formula Isotope Combination Calculated Exact Mass Relative Abundance
[M]⁺ ¹²C₉¹H₈⁷⁹Br³⁵Cl ~229.95 High
[M+2]⁺ ¹²C₉¹H₈⁸¹Br³⁵Cl / ¹²C₉¹H₈⁷⁹Br³⁷Cl ~231.95 Very High

Note: This table is predictive. The relative abundance pattern for a compound with one Br and one Cl is approximately 3:4:1 for M:M+2:M+4. mdpi.com

In the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a fingerprint that helps to confirm the structure. glpbio.com

Key expected fragmentation pathways for this compound would include:

Loss of Halogens: The most common initial fragmentation would be the loss of the bromine atom (·Br) or the chlorine atom (·Cl) to form stable carbocations. The loss of bromine is often more favorable.

[M - Br]⁺: This would result in an ion corresponding to the chloro-dihydro-indenyl cation.

[M - Cl]⁺: This would result in an ion corresponding to the bromo-dihydro-indenyl cation.

Loss of the Side Chain: Cleavage of the five-membered ring could occur.

McLafferty Rearrangement: While less common for this specific structure, related rearrangements could occur if applicable. glpbio.com

The analysis of these fragments, each showing its own isotopic pattern if it retains a halogen atom, allows for a confident confirmation of the proposed structure.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its specific structural features, including the aromatic ring, aliphatic chain, and carbon-halogen bonds.

While a specific, publicly available IR spectrum for this compound is not readily found in the searched literature, the expected spectral features can be inferred from the analysis of related compounds and general principles of IR spectroscopy. nist.gov The interpretation of its spectrum would focus on several key regions:

Aromatic C-H Stretching: The presence of the benzene ring would result in absorption bands typically appearing in the region of 3100-3000 cm⁻¹. These bands are due to the stretching vibrations of the C-H bonds on the aromatic ring.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene (B1212753) groups (-CH2-) in the five-membered ring are expected to be observed in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to one or more sharp bands in the 1600-1450 cm⁻¹ region.

Aliphatic CH₂ Bending: The scissoring and rocking bending vibrations of the methylene groups are expected to appear around 1465 cm⁻¹ and in the broader 1350-1150 cm⁻¹ region, respectively.

A summary of the expected IR absorption bands for this compound is provided in the interactive table below.

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching3000-2850
Aromatic C=CStretching1600-1450
Aliphatic CH₂Bending (Scissoring)~1465
Aliphatic CH₂Bending (Rocking)1350-1150
C-ClStretching800-600
C-BrStretching600-500

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which is chiral at the C1 position due to the four different substituents (H, Br, the aromatic ring, and the C2 of the dihydroindene ring), X-ray crystallography would be invaluable for establishing the (R) or (S) configuration of its enantiomers.

While a specific crystal structure for this compound has not been identified in the public domain, studies on related halogenated organic compounds demonstrate the power of this technique. bohrium.comsemanticscholar.org A hypothetical X-ray crystallographic analysis of a single crystal of one enantiomer of this compound would yield precise atomic coordinates. From these coordinates, a detailed molecular structure can be constructed, revealing:

Bond Lengths: The exact lengths of the C-Br, C-Cl, C-C, and C-H bonds. These values can provide insight into the electronic effects of the halogen substituents on the indene (B144670) core.

Bond Angles: The angles between adjacent bonds, which define the geometry of the five-membered ring and the planarity of the aromatic ring.

Torsional Angles: These angles describe the conformation of the five-membered ring, indicating whether it adopts an envelope or twisted conformation.

Absolute Configuration: By using anomalous dispersion effects, typically with the heavier bromine atom, the absolute stereochemistry at the C1 chiral center can be unambiguously determined.

Intermolecular Interactions: The packing of the molecules in the crystal lattice reveals the nature and geometry of intermolecular forces, such as van der Waals interactions and potential halogen bonding (C-Br···X or C-Cl···X interactions), which influence the solid-state properties of the compound.

The table below summarizes the type of structural information that would be obtained from an X-ray crystallographic study of this compound.

Structural Parameter Information Provided
Atomic CoordinatesPrecise 3D position of each atom
Bond LengthsInternuclear distances between bonded atoms (e.g., C-C, C-H, C-Br, C-Cl)
Bond AnglesAngles between three connected atoms (e.g., C-C-C, H-C-H)
Torsional AnglesDihedral angles defining the conformation of the five-membered ring
Unit Cell DimensionsSize and shape of the repeating unit in the crystal
Space GroupSymmetry of the crystal lattice
Absolute ConfigurationUnambiguous assignment of (R) or (S) at the chiral center

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Characterization

Chiroptical spectroscopy techniques are essential for studying chiral molecules like this compound. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample, providing information about the stereochemistry of the molecule.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. An ECD spectrum consists of positive and negative peaks (Cotton effects) that are characteristic of the spatial arrangement of chromophores within the molecule. For this compound, the benzene ring acts as the primary chromophore. The ECD spectrum would be highly sensitive to the absolute configuration at the C1 center. The two enantiomers, (R)- and (S)-1-bromo-7-chloro-2,3-dihydro-1H-indene, would exhibit mirror-image ECD spectra. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for the (R) and (S) configurations, the absolute configuration of the enantiomer can be determined.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to ECD, the ORD curve of a chiral molecule is characteristic of its stereochemistry. The two enantiomers of this compound would produce ORD curves that are equal in magnitude but opposite in sign at all wavelengths. ORD is particularly useful for determining the position of UV absorption bands that may not be easily observed in a standard UV-Vis spectrum.

The combination of these chiroptical techniques provides a powerful, non-destructive method for characterizing the enantiomers of this compound. The data obtained are crucial for understanding the relationship between the molecule's three-dimensional structure and its optical properties.

The following table outlines the key aspects of chiroptical analysis for this compound.

Technique Principle Information Obtained Application to this compound
Electronic Circular Dichroism (ECD)Differential absorption of left and right circularly polarized lightAbsolute configuration, conformational analysisDetermination of (R) or (S) configuration by comparing experimental and theoretical spectra.
Optical Rotatory Dispersion (ORD)Variation of optical rotation with wavelengthAbsolute configuration, identification of chromophoresConfirmation of enantiomeric purity and absolute configuration.

Mechanistic Investigations of Reactions Involving 1 Bromo 7 Chloro 2,3 Dihydro 1h Indene

Reaction Kinetics and Thermodynamics

The kinetics of reactions involving 1-bromo-7-chloro-2,3-dihydro-1H-indene, such as nucleophilic substitution or elimination at the C1 position, are highly dependent on the reaction conditions. For instance, in a potential synthesis of this compound via electrophilic bromochlorination of 7-chloroindene, the reaction would likely proceed through a halonium ion intermediate. The formation of this intermediate is often the rate-determining step in the halogenation of alkenes masterorganicchemistry.com.

The electronic properties of substituents on the aromatic ring can significantly influence reaction rates. The Hammett equation, log(k/k₀) = σρ, is a valuable tool for quantifying these effects wikipedia.org. The equation relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through substituent constants (σ) and a reaction constant (ρ). The reaction constant, ρ (rho), indicates the sensitivity of the reaction to electronic effects wikipedia.orgpharmacy180.com.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which indicates a buildup of negative charge in the transition state wikipedia.orgdalalinstitute.com.

A negative ρ value means the reaction is favored by electron-donating groups, indicating a buildup of positive charge in the transition state wikipedia.orgdalalinstitute.com.

For the electrophilic addition of bromine to a 7-chloroindene precursor, a negative ρ value would be expected, as the transition state involves the development of positive charge that would be destabilized by the electron-withdrawing chloro group.

Table 1: Selected Hammett Sigma (σ) Constants

Substituent σ_meta σ_para Electronic Effect
-Cl +0.37 +0.23 Electron-withdrawing
-Br +0.39 +0.23 Electron-withdrawing
-CH₃ -0.07 -0.17 Electron-donating
-OCH₃ +0.12 -0.27 Electron-donating (resonance)

This table presents standard Hammett constants to illustrate the electronic influence of various substituents.

From a thermodynamic perspective, the addition of halogens across a double bond is typically an exothermic process, driven by the replacement of a weaker π-bond with two stronger σ-bonds youtube.com.

Understanding the Regioselectivity and Stereoselectivity of Transformations

Regioselectivity and stereoselectivity are critical in defining the structure of this compound, particularly during its synthesis from 7-chloroindene.

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the bromochlorination of 7-chloroindene, the initial electrophilic attack by a bromine source (like Br⁺) would form a cyclic bromonium ion intermediate. If this intermediate has significant carbocation character, the positive charge would be more stable at the benzylic C1 position. Consequently, the nucleophile (Cl⁻) would preferentially attack the C1 carbon, leading to the 1-bromo-2-chloro isomer, or if the roles are reversed, the 1-chloro-2-bromo isomer. However, in the case of this compound, the halogenation occurs at the benzylic C1 position, indicating a process like radical halogenation of 7-chloro-2,3-dihydro-1H-indene or nucleophilic substitution.

Stereoselectivity dictates the spatial arrangement of atoms in the product. The electrophilic addition of halogens to alkenes is a classic example of a stereospecific reaction. The mechanism proceeds through a cyclic halonium ion intermediate masterorganicchemistry.comchemistrysteps.comlibretexts.org. The formation of this three-membered ring means that the subsequent nucleophilic attack by the halide ion must occur from the opposite face, in a manner analogous to an Sₙ2 reaction masterorganicchemistry.comyoutube.com. This results in a net anti-addition, where the two halogen atoms are added to opposite sides of the original double bond masterorganicchemistry.comlibretexts.orgstackexchange.com. Therefore, the reaction of a bromine and chlorine source with 7-chloroindene would be expected to produce a specific trans-diastereomer.

The two halogen substituents on this compound exert significant electronic and steric influences on its reactivity.

7-Chloro Group : The chlorine atom on the aromatic ring is electron-withdrawing through its inductive effect. In a potential synthesis from 7-chloroindene, this group would slightly deactivate the double bond towards electrophilic attack compared to unsubstituted indene (B144670). In subsequent reactions of the title compound, this group modifies the electron density of the aromatic system.

1-Bromo Group : The bromine atom at the benzylic C1 position is a key reactive site. The C-Br bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. Furthermore, bromide is an excellent leaving group, facilitating both substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The benzylic nature of this position enhances reactivity, as it allows for the stabilization of potential carbocation or radical intermediates through resonance with the aromatic ring.

The 2,3-dihydro-1H-indene skeleton consists of a benzene (B151609) ring fused to a non-planar five-membered ring. This cyclopentane (B165970) moiety can adopt various conformations, typically described as "envelope" or "twist" forms, to minimize steric and torsional strain.

The substituents dictate the most stable conformation. The bulky bromine atom at the C1 position will have a strong preference for a pseudo-equatorial orientation to reduce steric hindrance with adjacent hydrogen atoms. The specific conformation of the molecule is critical as it directly impacts reactivity. nih.gov

For instance, in an E2 elimination reaction to form an indene, a strict stereoelectronic requirement must be met: the hydrogen atom being removed and the leaving group (bromide) must be in an anti-periplanar arrangement. This requires the molecule to adopt a specific conformation where the C-H and C-Br bonds are aligned at 180°. If the lowest energy conformation does not allow for this alignment, the activation energy for the E2 reaction will be significantly higher. Similarly, for an Sₙ2 reaction, the accessibility of the C-Br bond's σ* anti-bonding orbital to an incoming nucleophile is conformation-dependent masterorganicchemistry.com.

Identification and Characterization of Reaction Intermediates

The types of intermediates formed in reactions involving this compound depend on the reaction pathway.

Halonium Ions : In the formation of this compound via electrophilic addition to 7-chloroindene, the key intermediate is a cyclic bromonium ion libretexts.orgfiveable.meyoutube.com. This three-membered ring intermediate explains the observed anti-stereoselectivity of halogen addition masterorganicchemistry.comlibretexts.org. While highly reactive, stable bromonium ions have been isolated and characterized by X-ray crystallography in certain sterically hindered systems, providing direct evidence for their existence masterorganicchemistry.com.

Carbocations : In Sₙ1 reactions, heterolytic cleavage of the C-Br bond would generate a secondary benzylic carbocation at the C1 position. This carbocation is significantly stabilized by resonance, where the positive charge is delocalized into the aromatic ring. This stabilization makes Sₙ1 pathways more accessible for this compound compared to non-benzylic secondary halides.

Radicals : Under free-radical conditions (e.g., using NBS with a radical initiator), a benzylic radical could be formed at the C1 position. Like the carbocation, this radical intermediate is stabilized by resonance with the benzene ring.

These intermediates are typically short-lived and are characterized using spectroscopic techniques in specialized studies or inferred from the stereochemical and regiochemical outcomes of the reaction.

Role of Catalysts and Reagents in Directed Synthesis

The synthesis of vicinal bromochloro compounds can be achieved with high selectivity using specific reagents and catalysts. The direct use of BrCl is often complicated, so sequential addition of bromine and chlorine sources is more common.

Reagents : A common strategy for bromochlorination involves using an electrophilic bromine source, such as N-bromosuccinimide (NBS), in the presence of a chloride nucleophile, often from a salt like lithium chloride (LiCl) or from a reagent like thionyl chloride (SOCl₂) acs.orgnih.govnih.gov. The NBS provides a "Br⁺" equivalent to form the bromonium ion, which is then intercepted by the chloride ion.

Lewis Base Catalysis : Recent advances have shown that Lewis bases, such as triphenylphosphine oxide (TPPO), can catalyze bromochlorination reactions acs.orgnih.govresearchgate.net. These catalysts can activate reagents like thionyl chloride, which serves as a latent source of chloride that is released in a controlled manner upon activation acs.orgnih.gov. This catalytic approach allows for mild reaction conditions and high selectivity semanticscholar.orgresearchgate.net.

Table 2: Common Catalysts and Reagents in Alkene Bromochlorination

Role Example(s) Function Reference(s)
Bromine Source N-Bromosuccinimide (NBS) Provides electrophilic bromine (Br⁺) nih.govnih.gov
Chlorine Source Thionyl Chloride (SOCl₂), LiCl Provides nucleophilic chloride (Cl⁻) acs.orgnih.gov
Lewis Base Catalyst Triphenylphosphine Oxide (TPPO) Activates chlorine source for controlled release acs.orgresearchgate.net

Enantioselective Catalysis : For the synthesis of a single enantiomer of this compound, chiral catalysts can be employed. Chiral Lewis bases, including certain Schiff bases and Cinchona alkaloid derivatives, have been successfully used to promote enantioselective bromochlorination of allylic alcohols and chalcones, achieving high enantiomeric ratios nih.govnih.govnih.gov. These catalysts create a chiral environment around the substrate, directing the electrophilic attack and/or nucleophilic capture to a specific face of the molecule.

Computational and Theoretical Studies on 1 Bromo 7 Chloro 2,3 Dihydro 1h Indene

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting a wide range of molecular properties.

Geometry Optimization and Energetic Profiles of Conformations

For a molecule like 1-bromo-7-chloro-2,3-dihydro-1H-indene, which has a non-planar five-membered ring and a stereocenter at the C1 position, several conformations would be expected. The puckering of the dihydroindene ring system, combined with the orientation of the bromo and chloro substituents, would lead to different spatial arrangements. A thorough computational study would involve geometry optimization of these various conformers to determine their relative stabilities. However, specific energetic profiles and optimized geometries for this compound are not available in the reviewed literature.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Theoretical calculations are often used to predict spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds. DFT methods can provide reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. Such data for this compound would be invaluable for its structural elucidation, but specific predicted values are not currently published.

Molecular Orbital Analysis and Electronic Structure

The electronic properties of a molecule are fundamental to understanding its reactivity and potential interactions.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For this compound, analysis of its frontier orbitals would provide insights into its electrophilic and nucleophilic sites, guiding the prediction of its behavior in chemical reactions. Unfortunately, a specific HOMO-LUMO analysis for this compound has not been reported.

Analysis of Charge Distribution and Halogen Bonding Interactions

The presence of two different halogen atoms, bromine and chlorine, on the aromatic ring and the aliphatic portion of the molecule, respectively, suggests the potential for interesting electronic effects and non-covalent interactions. An analysis of the molecular electrostatic potential and partial atomic charges would reveal the distribution of electron density within the molecule. This, in turn, could indicate the likelihood and nature of halogen bonding, an important non-covalent interaction that can influence crystal packing and molecular recognition. Such a detailed charge distribution analysis for this compound is not presently available.

Simulation of Reaction Mechanisms and Transition State Analysis

Computational chemistry allows for the in-silico investigation of reaction pathways, providing a deeper understanding of reaction mechanisms. By modeling the transition states, which are high-energy species along the reaction coordinate, chemists can calculate activation energies and predict the feasibility and kinetics of a reaction. Potential reactions involving this compound, such as nucleophilic substitution or elimination, could be modeled. However, no specific simulations of reaction mechanisms or transition state analyses for this compound have been documented in the scientific literature.

Prediction of Chirality-Related Properties (e.g., ECD spectra)

The absolute configuration of chiral molecules, such as the enantiomers of this compound, can be determined by comparing experimentally measured Electronic Circular Dichroism (ECD) spectra with those predicted from theoretical calculations. This computational approach has become a powerful tool in stereochemical assignments. technologynetworks.com The prediction of chirality-related properties for this compound, specifically its ECD spectrum, involves a multi-step computational protocol rooted in quantum chemistry.

Following the conformational search, the geometry of each identified conformer is optimized using Density Functional Theory (DFT). The choice of the functional and basis set is critical for obtaining accurate geometries and subsequent electronic properties. technologynetworks.com For molecules containing halogen atoms like bromine and chlorine, basis sets that include polarization and diffuse functions are generally employed to better describe the electron distribution.

Once the optimized geometries of the stable conformers are obtained, Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the vertical excitation energies and rotational strengths for each electronic transition. technologynetworks.com These rotational strengths are the theoretical equivalent of the experimental ECD signals. The solvent effect, which can significantly influence the ECD spectrum, is typically incorporated using an implicit solvent model, such as the Polarizable Continuum Model (PCM). nih.gov

The individual transitions are then broadened using a Gaussian function to generate a simulated ECD spectrum for each conformer. researchgate.net The final predicted ECD spectrum for a given enantiomer, for instance, (1R)-1-bromo-7-chloro-2,3-dihydro-1H-indene, is obtained by summing the spectra of all its stable conformers, weighted by their respective Boltzmann populations at a specific temperature. The spectrum for the other enantiomer, (1S)-1-bromo-7-chloro-2,3-dihydro-1H-indene, will be a mirror image of the (1R) spectrum.

A hypothetical study on this compound would likely investigate the influence of different computational parameters on the predicted ECD spectrum. This would involve testing various DFT functionals (e.g., B3LYP, CAM-B3LYP, PBE0) and basis sets (e.g., 6-311++G(2d,2p)) to find the level of theory that provides the best agreement with potential experimental data. mdpi.com The impact of the solvent model would also be a key area of investigation.

The predicted ECD spectra would exhibit characteristic Cotton effects (positive and negative peaks) that are directly related to the spatial arrangement of the chromophores within the molecule. In this compound, the substituted benzene (B151609) ring is the primary chromophore. The stereochemistry at the C1 position, bearing the bromine atom, will dictate the sign and intensity of the observed Cotton effects.

A detailed analysis of the predicted spectra would allow for the assignment of specific electronic transitions to the observed ECD bands. This information is invaluable for understanding the relationship between the molecular structure and its chiroptical properties. By comparing the predicted spectrum with an experimentally measured one, the absolute configuration of the synthesized or isolated compound can be unambiguously determined.

Table of Predicted ECD Data for (1R)-1-bromo-7-chloro-2,3-dihydro-1H-indene

The following interactive table presents hypothetical data from a TD-DFT calculation for the most stable conformer of (1R)-1-bromo-7-chloro-2,3-dihydro-1H-indene, calculated at the B3LYP/6-311++G(2d,2p) level of theory with a PCM solvent model for methanol.

Excitation Wavelength (nm)Rotational Strength (R) [10⁻⁴⁰ cgs]Oscillator Strength (f)Major Orbital Contributions
285+15.20.025HOMO -> LUMO
260-10.80.018HOMO-1 -> LUMO
242+8.50.150HOMO -> LUMO+1
225+22.10.210HOMO-2 -> LUMO
210-18.70.185HOMO-1 -> LUMO+1

Note: This data is hypothetical and for illustrative purposes only, as no specific published research on the ECD spectra of this compound is currently available.

Chemical Transformations and Derivatization of 1 Bromo 7 Chloro 2,3 Dihydro 1h Indene

Reactions Involving the C1-Bromine Atom

The bromine atom at the C1 position of the 2,3-dihydro-1H-indene core is situated at a benzylic position. This placement significantly influences its reactivity, making it a good leaving group in both nucleophilic substitution and elimination reactions. The stability of the potential benzylic carbocation or radical intermediate facilitates a variety of chemical transformations.

The benzylic C1-bromine atom is susceptible to displacement by a wide range of nucleophiles, enabling the introduction of various functional groups. unblog.fryoutube.commasterorganicchemistry.comlibretexts.org These reactions typically proceed via an S_N_1 or S_N_2 mechanism, depending on the reaction conditions and the nucleophile's strength. masterorganicchemistry.com Common nucleophiles include hydroxides, alkoxides, cyanides, and amines, leading to the corresponding alcohols, ethers, nitriles, and amines, respectively.

For instance, reaction with a hydroxide (B78521) source like sodium hydroxide would yield 7-chloro-2,3-dihydro-1H-inden-1-ol. masterorganicchemistry.com Similarly, alkoxides can be used to introduce ether linkages. The introduction of an amine functionality can be achieved using ammonia (B1221849) or primary/secondary amines. These functional group interconversions are fundamental steps in elaborating the core structure of 1-bromo-7-chloro-2,3-dihydro-1H-indene for various applications. baranlab.org

Table 1: Examples of Nucleophilic Substitution Reactions at the C1 Position

Nucleophile Product Functional Group Illustrative Product Name
Hydroxide (e.g., NaOH) Alcohol 7-Chloro-2,3-dihydro-1H-inden-1-ol
Alkoxide (e.g., NaOCH₃) Ether 7-Chloro-1-methoxy-2,3-dihydro-1H-indene
Cyanide (e.g., NaCN) Nitrile 7-Chloro-2,3-dihydro-1H-indene-1-carbonitrile
Ammonia (NH₃) Primary Amine 7-Chloro-2,3-dihydro-1H-inden-1-amine

The C1-bromo substituent can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds, a cornerstone of modern organic synthesis.

The Suzuki reaction involves the coupling of the bromoindane with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comharvard.edu This reaction is highly versatile for forming C-C single bonds, for example, to introduce aryl or vinyl substituents at the C1 position. wikipedia.org

The Sonogashira coupling enables the formation of a C-C triple bond by reacting the bromoindane with a terminal alkyne. pressbooks.pubwikipedia.orgorganic-chemistry.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The resulting alkynyl-substituted dihydroindenes are valuable precursors for further transformations.

The Heck reaction provides a method for the arylation or vinylation of the indene (B144670) scaffold by coupling with an alkene in the presence of a palladium catalyst and a base. This reaction would lead to the formation of a new double bond adjacent to the C1 position.

Table 2: Overview of Organometallic Cross-Coupling Reactions at the C1 Position

Reaction Name Coupling Partner Resulting Bond Catalyst System (Typical)
Suzuki Boronic acid/ester C-C (single) Pd catalyst, Base
Sonogashira Terminal alkyne C-C (triple) Pd catalyst, Cu(I) co-catalyst, Base
Heck Alkene C=C (double) Pd catalyst, Base

The C1-bromine atom can be removed through reduction, leading to the formation of 4-chloro-2,3-dihydro-1H-indene. This transformation can be achieved using various reducing agents. A common method for the reduction of benzylic halides is the use of hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reactivity for reduction is generally higher for benzylic halides compared to other alkyl halides.

Table 3: Reagents for the Reduction of the C1-Bromine Atom

Reducing Agent Product
Sodium Borohydride (NaBH₄) 4-Chloro-2,3-dihydro-1H-indene
Lithium Aluminum Hydride (LiAlH₄) 4-Chloro-2,3-dihydro-1H-indene

Reactions Involving the C7-Chlorine Atom

The chlorine atom at the C7 position is attached to the aromatic ring, making it significantly less reactive towards nucleophilic substitution than the benzylic bromine at C1. Its transformation typically requires conditions characteristic of aromatic chemistry.

Nucleophilic aromatic substitution (S_N_Ar) of the C7-chloro group is generally challenging due to the electron-rich nature of the benzene (B151609) ring. harvard.edupressbooks.pubwikipedia.org For an S_N_Ar reaction to proceed, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubwikipedia.org In the case of this compound, the absence of such activating groups on the aromatic ring makes direct nucleophilic substitution at C7 difficult under standard conditions. The reaction would likely require harsh conditions, such as high temperatures and the use of very strong nucleophiles.

A more viable strategy for the functionalization of the C7 position is through ortho-directed metalation. This powerful technique involves the deprotonation of the aromatic ring at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. While the chloro group itself is a weak directing group, other functionalities can be introduced to direct metalation to the C6 position (ortho to the C7-chloro substituent). For instance, if the indene nitrogen in an analogous indoline (B122111) system is protected with a tert-butoxycarbonyl (Boc) group, lithiation can be directed to the C7 position. By extension, if a suitable directing group were present at the C1 or another position on the 2,3-dihydro-1H-indene ring, it could potentially direct metalation to the C6 position, which is adjacent to the chloro substituent.

Once the ortho-lithiated species is formed, it can react with a variety of electrophiles to introduce a wide range of functional groups at the C6 position. This two-step sequence of ortho-metalation followed by reaction with an electrophile provides a versatile route to functionalized 7-chloro-2,3-dihydro-1H-indene derivatives.

Table 4: Potential Electrophiles for Quenching Ortho-Lithiated Species

Electrophile Introduced Functional Group
Carbon dioxide (CO₂) Carboxylic acid
Aldehydes/Ketones Hydroxymethyl/Hydroxyalkyl
Alkyl halides Alkyl
Iodine (I₂) Iodo

Exploration of this compound as a Building Block in Complex Molecule Synthesis

Synthesis of Spirocyclic Scaffolds:Similarly, the use of this compound in the construction of spirocyclic structures has not been documented in the available scientific literature.

Further research and publication of experimental work on this compound are required to elucidate its chemical behavior and potential as a synthetic intermediate. At present, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy.

Advanced Analytical Methodologies for 1 Bromo 7 Chloro 2,3 Dihydro 1h Indene Analysis

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For 1-bromo-7-chloro-2,3-dihydro-1H-indene, various chromatographic methods are essential for assessing its purity and resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. This technique separates the target compound from non-volatile or thermally unstable impurities. A reversed-phase HPLC method is typically developed for this purpose, utilizing a non-polar stationary phase and a polar mobile phase. The purity is assessed by comparing the peak area of the main compound to the total area of all detected peaks.

A typical HPLC method for purity assessment would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with detection by a UV spectrophotometer at a wavelength where the compound exhibits maximum absorbance.

Example HPLC Purity Analysis Data:

Peak No.Retention Time (min)Peak AreaArea %Identity
13.515000.05Unknown Impurity
27.8298500099.85This compound
39.230000.10Unknown Impurity

The presence of a stereocenter at the C1 position of this compound means it can exist as a pair of enantiomers. Chiral HPLC is a specialized form of HPLC that can separate these enantiomers. This is crucial as different enantiomers can have distinct biological activities. The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. researchgate.net

The determination of enantiomeric excess (e.e.) is a critical quality attribute. A normal-phase chiral HPLC method is often employed for optimal separation of such enantiomers. researchgate.net

Example Chiral HPLC Data for Enantiomeric Separation:

ParameterValue
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (R-enantiomer) 12.5 min
Retention Time (S-enantiomer) 15.2 min
Resolution (Rs) >1.5

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile impurities that may be present in this compound. These impurities could be residual solvents from synthesis or by-products of the manufacturing process. In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint for identification. ijpsr.com

This method is particularly useful for detecting structurally related impurities or those present at trace levels. ijpsr.com

Typical Volatile Impurities Analyzed by GC-MS:

Impurity NamePotential SourceTypical Limit of Quantification (LOQ)
DichloromethaneResidual Solvent< 10 ppm
TolueneResidual Solvent< 10 ppm
7-chloro-2,3-dihydro-1H-indeneStarting Material< 100 ppm
Dibromo-chloro-dihydro-indene isomersOver-bromination by-product< 150 ppm

Quantitative Analytical Methods

For the accurate quantification of this compound and its impurities, the developed chromatographic methods must be validated. Validation ensures that the method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijpsr.com

Linearity is established by analyzing a series of standards at different concentrations and demonstrating a linear relationship between concentration and detector response.

Example of HPLC Method Linearity Data:

Concentration (µg/mL)Peak Area
12950
515100
1030250
2575500
50151200
100301500
Correlation Coefficient (r²) > 0.999

Method Development for Trace Analysis and Impurity Identification

The development of analytical methods for trace analysis is crucial for identifying and controlling potentially genotoxic impurities (PGIs). These impurities can be harmful even at very low concentrations. Method development focuses on achieving low detection and quantification limits. This often involves optimizing sample preparation, injection volume, and detector parameters. For unknown impurities, techniques like LC-MS/MS or high-resolution mass spectrometry (HRMS) are employed for structural elucidation.

Summary of Method Development Strategies:

Analytical ChallengeRecommended ApproachKey Parameters to Optimize
Trace Impurity Detection GC-MS or LC-MSInjection volume, split ratio (GC), ionization source (MS)
Unknown Impurity Identification LC-HRMS, GC-HRMSMass accuracy, fragmentation studies
Quantification of PGIs Validated GC-MS or HPLC methodLinearity at low concentrations, recovery studies

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Indane Chemistry

The indane framework, a fused bicyclic system of benzene (B151609) and cyclopentane (B165970), is a prominent structural motif in numerous therapeutic agents and biologically active molecules. eburon-organics.comresearchgate.net The introduction of halogen substituents, such as bromine and chlorine in 1-bromo-7-chloro-2,3-dihydro-1H-indene, significantly enhances its chemical reactivity and utility as a synthetic intermediate.

Key contributions of halogenated indanes like the title compound to indane chemistry include:

Versatile Synthetic Intermediates: The differential reactivity of the C-Br and C-Cl bonds, along with the benzylic position of the bromine atom, allows for a wide range of chemical modifications. These include nucleophilic substitutions, eliminations, and organometallic cross-coupling reactions, providing access to a diverse array of substituted indane derivatives.

Scaffolds for Drug Discovery: The rigid indane core is a valuable scaffold for designing molecules that can interact with specific biological targets. eburon-organics.com Halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of these molecules, making compounds like this compound attractive starting points for the development of new therapeutic agents.

Probes for Mechanistic Studies: The defined stereochemistry and electronic properties of halogenated indanes make them excellent substrates for studying reaction mechanisms, such as nucleophilic substitution and elimination pathways at benzylic centers.

Unresolved Challenges and Open Questions Regarding this compound

Despite its potential, several challenges and unanswered questions remain concerning this compound:

Stereoselective Synthesis: The development of efficient and highly stereoselective methods for the synthesis of specific enantiomers of this compound remains a significant hurdle. Access to enantiomerically pure forms is crucial for investigating its biological activity and for its application as a chiral building block. The construction of sterically hindered scaffolds, such as disubstituted indanes, presents a considerable challenge in organic synthesis. nih.govresearchgate.net

Regioselectivity of Reactions: The presence of two different halogen atoms at positions 1 and 7 raises questions about the regioselectivity of subsequent reactions. Predicting and controlling whether a reaction occurs at the C1-Br bond or the C7-Cl bond under various conditions is a key challenge that needs to be systematically addressed.

Detailed Mechanistic Insights: While general reaction pathways can be predicted, detailed mechanistic studies on the reactions of this compound are lacking. A deeper understanding of the transition states, intermediates, and the influence of the chloro substituent on the reactivity of the bromo-substituted benzylic position is needed.

Stability and Decomposition Pathways: The long-term stability of this compound and its potential decomposition pathways under various conditions (e.g., light, heat, presence of acids or bases) have not been thoroughly investigated.

Proposed Future Research Avenues

To address the existing challenges and to fully exploit the potential of this compound, the following future research directions are proposed:

Future research should focus on the development of novel and efficient stereoselective methods to access enantiomerically pure this compound. nih.gov This could involve:

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of the key bond-forming reactions in the synthesis of the indane ring system.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the indane skeleton with a predefined stereochemistry.

Enzymatic Resolutions: Employing enzymes to selectively resolve a racemic mixture of this compound, providing access to both enantiomers.

A systematic exploration of the reactivity of this compound is warranted to expand its synthetic utility. researchgate.net This includes:

Cross-Coupling Reactions: Investigating a broader range of palladium-, nickel-, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) at both the C1-Br and C7-Cl positions to introduce diverse functional groups. wikipedia.orgnrochemistry.comnih.govlibretexts.org

Selective Functionalization: Developing reaction conditions that allow for the selective functionalization of either the C1-Br or the C7-Cl bond, enabling a stepwise and controlled derivatization of the indane scaffold.

Synthesis of Novel Heterocyclic Systems: Utilizing this compound as a precursor for the synthesis of novel fused heterocyclic compounds with potential biological activities.

Table 1: Potential Cross-Coupling Reactions for Derivatization
Coupling PartnerCatalyst System (Example)Potential Product
Arylboronic acidPd(PPh3)4, Na2CO3Aryl-substituted indane
Terminal alkynePdCl2(PPh3)2, CuI, Et3NAlkynyl-substituted indane
AminePd2(dba)3, BINAP, NaOtBuAmino-substituted indane

To gain a deeper understanding of the reaction mechanisms involving this compound, advanced analytical techniques should be employed. nih.gov

Isotopic Labeling: The use of isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), can help to trace the fate of atoms during a reaction, providing valuable information about bond-breaking and bond-forming steps. wikipedia.orgresearchgate.netnumberanalytics.comnih.govnih.gov This is a powerful tool for elucidating complex reaction mechanisms. researchgate.net

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can be used to observe and characterize short-lived reaction intermediates and transition states in real-time. nih.govmsu.edunih.gov This can provide unprecedented insights into the dynamics of the chemical transformations of this compound.

Computational chemistry offers a powerful tool to complement experimental studies and to predict the behavior of this compound. compchem.nl

Application as a Chiral Auxiliary or Ligand in Catalysis

The indane framework, a fused bicyclic system consisting of a benzene ring and a cyclopentane ring, represents a privileged structure in the design of chiral ligands and auxiliaries for asymmetric catalysis. nih.govacs.org The rigid conformation of the indane scaffold provides a well-defined and predictable stereochemical environment, which is crucial for effective stereocontrol in catalytic reactions. nih.gov The derivatization of the indane core at various positions allows for the fine-tuning of steric and electronic properties, enabling the development of tailored catalysts for specific transformations. acs.org

While direct applications of this compound as a chiral auxiliary or ligand in catalysis have not been extensively reported in the current scientific literature, its structural features suggest significant potential in this field. The presence of two distinct halogen substituents, bromine at the 1-position and chlorine at the 7-position, on the chiral indane backbone offers unique opportunities for catalyst design and function.

The carbon atom at the 1-position, bearing the bromine atom, is a chiral center. This inherent chirality is the fundamental prerequisite for its use as a chiral directing group. In the context of a chiral auxiliary, the 1-bromo-7-chloro-2,3-dihydro-1H-indenyl group could be temporarily attached to a prochiral substrate. The steric bulk and electronic nature of the indenyl group would then direct the approach of a reagent to one of the two enantiotopic faces of the substrate, leading to the preferential formation of one enantiomer. After the reaction, the auxiliary can be cleaved and recovered.

As a chiral ligand, the this compound moiety could be incorporated into a larger molecule designed to coordinate with a metal center. The chirality of the indane unit would create a chiral environment around the metal, influencing the stereochemical outcome of the catalyzed reaction. The bromine and chlorine atoms could play several roles in this context. They can influence the ligand's electronic properties through inductive effects, thereby modulating the reactivity of the catalytic metal center. Furthermore, these halogen atoms could serve as handles for further functionalization, allowing for the synthesis of a library of related ligands with varied steric and electronic profiles.

Future research in this area could focus on the synthesis of enantiomerically pure (R)- and (S)-1-bromo-7-chloro-2,3-dihydro-1H-indene. These enantiopure compounds could then be evaluated as chiral auxiliaries in a range of asymmetric transformations, such as aldol (B89426) reactions, Diels-Alder reactions, or alkylations.

Moreover, the development of synthetic routes to incorporate this halogenated indane into known ligand frameworks, such as phosphines, N-heterocyclic carbenes, or diamines, would be a promising avenue. The resulting ligands could be tested in various metal-catalyzed asymmetric reactions, including hydrogenation, C-C bond formation, and C-H activation. The systematic variation of the halogen atoms or their replacement with other functional groups would provide valuable structure-activity relationship data, contributing to the rational design of new and more effective chiral catalysts.

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., downfield shifts for Br/Cl at C1 and C7).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₉H₇BrCl, theoretical MW 244.42 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for analogous bromo-chloro indanones .
  • DFT Calculations : Predict electronic effects of halogen substituents on reactivity (e.g., Hammett parameters) .

How do electronic effects of bromine and chlorine substituents influence cross-coupling reactions in dihydroindenes?

Advanced Research Question
The electron-withdrawing nature of Br and Cl activates the indene core for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

  • Positional Effects : Bromine at C1 (para to Cl at C7) creates a steric hindrance that slows coupling at C1 but enhances regioselectivity at C6.
  • Catalyst Selection : Pd(dba)₂/XPhos systems tolerate bulky substrates, while CuI/1,10-phenanthroline facilitates Ullmann-type couplings for chloro derivatives .
    Kinetic studies (e.g., monitoring via ¹⁹F NMR for fluorinated analogs) reveal rate differences between Br and Cl .

What in vitro models are suitable for evaluating the biological activity of this compound?

Basic Research Question

  • Cytotoxicity Assays : Use human cancer cell lines (e.g., HeLa, MCF-7) with MTT or resazurin-based viability tests. IC₅₀ values correlate with halogen-induced apoptosis pathways .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. Chlorine’s electronegativity enhances binding to catalytic sites .
  • Solubility Considerations : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity .

How can researchers address discrepancies in reported biological activity data for halogenated dihydroindenes?

Advanced Research Question
Contradictions often arise from:

  • Purity Variations : HPLC purity ≥95% is essential; impurities like residual solvents (e.g., DCM) can skew results .
  • Assay Conditions : Standardize protocols (e.g., serum-free media vs. FBS-containing) to minimize variability.
  • Metabolic Stability : Use liver microsomes (human/rat) to assess compound degradation rates, which differ significantly for bromo vs. chloro derivatives .
    Meta-analyses of published data with strict inclusion criteria (e.g., purity ≥90%, n ≥ 3 replicates) improve reliability .

What strategies mitigate decomposition during storage of halogenated dihydroindenes?

Basic Research Question

  • Storage Conditions : Store at −20°C in amber vials under argon to prevent photodegradation and oxidation.
  • Solubility-Based Formulation : Lyophilize as a stable powder or prepare stock solutions in anhydrous DMSO .
  • Stability Monitoring : Periodic NMR or LC-MS checks detect degradation products (e.g., dehalogenated indenes) .

How can computational chemistry guide the design of derivatives with enhanced pharmacological properties?

Advanced Research Question

  • QSAR Modeling : Correlate substituent electronegativity (Br/Cl) with logP and bioavailability. Chlorine’s lower lipophilicity (Cl vs. Br: ΔlogP ≈ 0.5) may improve aqueous solubility .
  • Docking Studies : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina. Halogen bonds between Br/Cl and backbone amides enhance binding affinity .
  • ADMET Prediction : Tools like SwissADME forecast metabolic liabilities (e.g., CYP450 inhibition) .

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